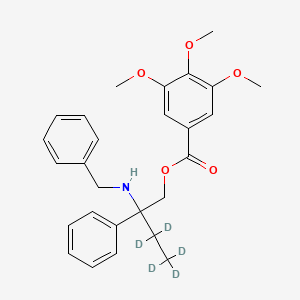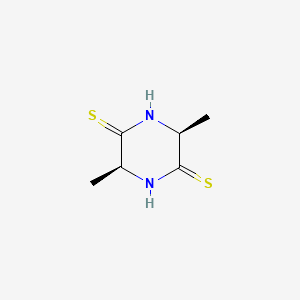
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a cyclic organic compound with a molecular formula of C6H10N2S2. It is also known as "thiomorpholine-3,6-dithione" and "thiomorpholine-3,6-dithiol."
Mecanismo De Acción
The mechanism of action of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is not fully understood. However, it has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of many diseases. It also exhibits neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is its low toxicity. It has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using (3S,6S)-3,6-dimethylpiperazine-2,5-dithione in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biochemical and physiological effects. Additionally, the development of new synthesis methods and formulations of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione could improve its pharmacokinetics and bioavailability, making it a more effective therapeutic agent.
Conclusion
In conclusion, (3S,6S)-3,6-dimethylpiperazine-2,5-dithione is a promising chemical compound that has potential therapeutic applications due to its antioxidant and anti-inflammatory properties. It has been found to exhibit various biochemical and physiological effects and has low toxicity. Future research on (3S,6S)-3,6-dimethylpiperazine-2,5-dithione could lead to the development of new therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione can be achieved through several methods. One of the most common methods is the reaction of thiomorpholine and carbon disulfide in the presence of a base. The reaction results in the formation of (3S,6S)-3,6-dimethylpiperazine-2,5-dithione as a white solid.
Aplicaciones Científicas De Investigación
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione has been studied for its potential therapeutic applications. It has been found to exhibit antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazine-2,5-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQNKLBFQZNNC-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=S)NC(C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=S)N[C@H](C(=S)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6S)-3,6-Dimethylpiperazine-2,5-dithione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1](/img/no-structure.png)


![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)
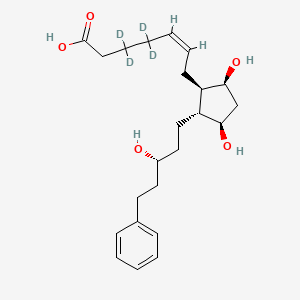
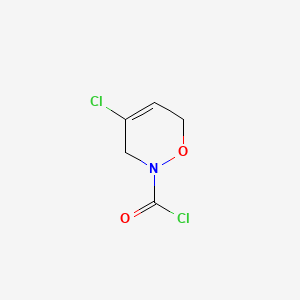
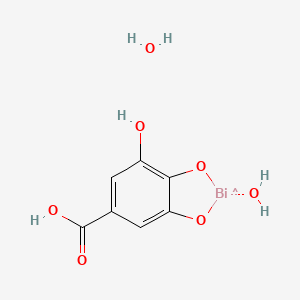
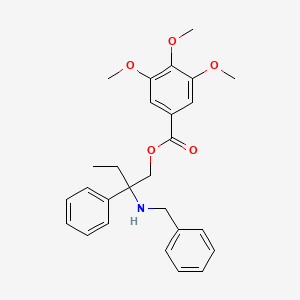
![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
